molecular formula C9H12N2O2S B12521231 2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid CAS No. 768317-39-1

2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B12521231
CAS No.: 768317-39-1
M. Wt: 212.27 g/mol
InChI Key: PQJAEIDNGHQJFL-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene derivatives with suitable aldehydes or ketones, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-c]pyridine derivatives, such as:

Uniqueness

What sets 2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid apart is its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. These features contribute to its unique chemical reactivity and potential biological activities .

Properties

CAS No.

768317-39-1

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

2-amino-5-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H12N2O2S/c1-11-3-2-6-5(4-11)7(9(12)13)8(10)14-6/h2-4,10H2,1H3,(H,12,13)

InChI Key

PQJAEIDNGHQJFL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=C(S2)N)C(=O)O

Origin of Product

United States

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